molecular formula C16H14F6N2 B13668519 (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine

(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine

Cat. No.: B13668519
M. Wt: 348.29 g/mol
InChI Key: POCXSZQENPZZJP-UHFFFAOYSA-N
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Description

(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and a suitable chiral diamine precursor.

    Condensation Reaction: The aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with the amine groups of the chiral diamine precursor under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce more reduced amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine can be used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products.

Biology

Medicine

Research into the medicinal properties of this compound could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where chiral molecules play a crucial role.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through stereospecific interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-diphenylethane-1,2-diamine
  • (1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine
  • (1R,2R)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine

Uniqueness

The presence of trifluoromethyl groups in (1R,2R)-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can enhance its reactivity and selectivity in various chemical and biological applications.

Properties

Molecular Formula

C16H14F6N2

Molecular Weight

348.29 g/mol

IUPAC Name

1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C16H14F6N2/c17-15(18,19)11-5-1-3-9(7-11)13(23)14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8,13-14H,23-24H2

InChI Key

POCXSZQENPZZJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)N)N

Origin of Product

United States

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